3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1211539-73-9
Cat. No.: VC2659655
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211539-73-9 |
|---|---|
| Molecular Formula | C13H18N4 |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C13H18N4/c1-2-12-11(10-16-13(12)15-4-1)3-7-17-8-5-14-6-9-17/h1-2,4,10,14H,3,5-9H2,(H,15,16) |
| Standard InChI Key | NJZXPTPZTYNEKH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CCC2=CNC3=C2C=CC=N3 |
| Canonical SMILES | C1CN(CCN1)CCC2=CNC3=C2C=CC=N3 |
Introduction
Structural Characterization and Identification
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine consists of a bicyclic pyrrolo[2,3-b]pyridine core with a piperazine substituent connected through an ethylene bridge at the 3-position of the pyrrolo moiety. This compound belongs to the class of 3-substituted-1H-pyrrolo[2,3-b]pyridine derivatives, which have been studied for their biological activities, particularly as kinase inhibitors .
Physical and Chemical Properties
The compound is characterized by several key physicochemical properties that contribute to its potential biological activity and chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4 |
| Molecular Weight | 230.31 g/mol |
| CAS Number | 1211539-73-9 |
| Chemical Structure | Bicyclic pyrrolo[2,3-b]pyridine core with ethyl-piperazine substituent |
| SMILES Notation | C1CN(CCN1)CCC2=CNC3=C2C=CC=N3 |
| InChI | InChI=1S/C13H18N4/c1-2-12-11(10-16-13(12)15-4-1)3-7-17-8-5-14-6-9-17/h1-2,4,10,14H,3,5-9H2,(H,15,16) |
| InChIKey | NJZXPTPZTYNEKH-UHFFFAOYSA-N |
These structural and chemical identifiers provide essential information for researchers to accurately identify and study this compound in various scientific contexts .
Structural Features and Reactivity
The 1H-pyrrolo[2,3-b]pyridine scaffold forms the core structure of the compound, featuring a pyrrole ring fused to a pyridine ring. This bicyclic arrangement creates a planar, aromatic system with potential for π-π interactions with biological targets. The piperazine moiety, connected via an ethyl linker, introduces a basic nitrogen center that can participate in hydrogen bonding and ionic interactions, which may contribute to the compound's biological activity .
The secondary amine group in the piperazine ring provides a site for potential modification, allowing for derivatization to create analogs with varied pharmacological profiles. Additionally, the NH group in the pyrrole portion contributes to hydrogen bond donor capabilities, further enhancing the compound's potential for biological interactions .
Relationship to Similar Compounds
Comparison with Related Pyrrolo[2,3-b]pyridine Derivatives
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives that have been studied for their biological activities. A closely related compound is 3-(Piperazin-1-ylMethyl)-1H-pyrrolo[2,3-b]pyridine, which differs by having a methyl rather than an ethyl linker between the pyrrolo[2,3-b]pyridine core and the piperazine moiety .
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine | C13H18N4 | 230.31 g/mol | Ethyl linker to piperazine |
| 3-(Piperazin-1-ylMethyl)-1H-pyrrolo[2,3-b]pyridine | C12H16N4 | 216.28 g/mol | Methyl linker to piperazine |
The shorter linker in 3-(Piperazin-1-ylMethyl)-1H-pyrrolo[2,3-b]pyridine potentially affects the conformational flexibility and the spatial arrangement of the piperazine moiety relative to the pyrrolo[2,3-b]pyridine core, which could impact biological activity and binding to potential targets .
Structural Isomers and Their Significance
Pyrrolo-pyridine scaffolds exist in several isomeric forms based on the position and orientation of the fusion between the pyrrole and pyridine rings. While our compound contains the [2,3-b] fusion pattern, other isomers such as pyrrolo[3,4-b]pyridines and pyrrolo[3,4-c]pyridines display different structural arrangements and consequently different biological properties .
For instance, pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their analgesic and sedative properties, suggesting that the orientation of the pyrrole-pyridine fusion significantly influences biological activity . Similarly, polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones have been synthesized and investigated for their medicinal properties .
Structure-Activity Relationships
Impact of Structural Modifications
The biological activity of 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine is likely influenced by several structural features that can be modified to optimize specific properties:
-
The length of the alkyl linker between the pyrrolo[2,3-b]pyridine core and the piperazine moiety
-
Substitutions on the piperazine ring
-
Modifications to the pyrrolo[2,3-b]pyridine scaffold
Studies on related compounds suggest that these modifications can significantly impact biological activity. For instance, changing the linker length from ethyl to methyl alters the spatial arrangement of the pharmacophores, potentially affecting binding affinity and selectivity for biological targets .
Pharmacophore Analysis
Based on structural analysis, several key pharmacophoric features can be identified in 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine:
-
The aromatic pyrrolo[2,3-b]pyridine core, which may engage in π-π stacking interactions with aromatic residues in target proteins
-
The basic nitrogen atoms in the piperazine ring, which can participate in hydrogen bonding and ionic interactions
-
The NH group in the pyrrole portion, serving as a hydrogen bond donor
-
The ethyl linker, providing conformational flexibility for optimal binding
These structural elements collectively contribute to the compound's potential biological activity and provide avenues for rational design of analogs with enhanced properties .
Analytical Methods for Characterization
Spectroscopic Techniques
Several analytical techniques are commonly employed to characterize compounds like 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass spectrometry (particularly LC-MS)
-
Infrared (IR) spectroscopy
-
UV-visible spectroscopy
These techniques provide complementary information about the compound's structural and physicochemical properties, enabling accurate identification and purity assessment. For instance, ¹H NMR would show characteristic signals for the pyrrole NH, aromatic protons, and the ethyl and piperazine protons, while mass spectrometry would confirm the molecular weight of 230.31 g/mol .
Crystallographic Analysis
X-ray crystallography provides valuable insights into the three-dimensional structure of compounds like 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine, offering detailed information about bond lengths, angles, and molecular conformation. This information is crucial for understanding structure-activity relationships and designing analogs with improved properties.
Future Research Directions
Target Identification and Validation
Further research is needed to identify and validate specific biological targets for 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine. Based on structural similarities to known kinase inhibitors, screening against panels of kinases could reveal potential targets and provide insights into the compound's mechanism of action .
Additionally, computational approaches such as molecular docking and virtual screening could predict potential binding interactions with various protein targets, guiding experimental validation studies.
Structural Optimization
The development of structurally optimized analogs represents another promising research direction. Modifications to the piperazine moiety, changes in the linker length, and substitutions on the pyrrolo[2,3-b]pyridine core could yield compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Medicinal chemistry efforts focused on synthesizing and evaluating such analogs would contribute to establishing comprehensive structure-activity relationships, ultimately facilitating the development of compounds with improved therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume